(R)-1-(2-Bromophenyl)ethanamine hydrochloride

Beschreibung

Structural Identity and Classification

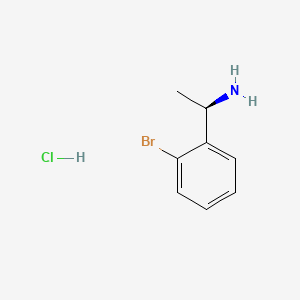

The molecular structure of this compound is defined by its chemical formula C8H11BrClN and molecular weight of 236.54 grams per mole. The compound represents the hydrochloride salt form of the corresponding free base, (R)-1-(2-Bromophenyl)ethanamine, which enhances its stability and handling characteristics in laboratory and industrial settings. The structural framework consists of a benzene ring bearing a bromine substituent at the ortho position relative to the ethylamine side chain, with the alpha carbon maintaining an (R)-absolute configuration.

Table 1: Structural Identifiers and Physical Properties

The stereochemical designation (R) indicates the absolute configuration at the chiral center, following the Cahn-Ingold-Prelog priority rules. This configuration is crucial for the compound's biological activity and its utility in asymmetric synthesis applications. The bromine atom's position at the 2-carbon of the phenyl ring distinguishes this compound from its positional isomers, such as the 3-bromophenyl and 4-bromophenyl derivatives, each of which exhibits different chemical and physical properties.

Classification of this compound places it within the substituted phenethylamine family, specifically as a halogenated aromatic amine. The phenethylamine core structure is fundamental to numerous biologically active compounds, including neurotransmitters and pharmaceutical agents. The compound's classification extends to its role as a chiral building block, making it valuable for the synthesis of enantiomerically pure compounds in medicinal chemistry and materials science applications.

Historical Development and Significance

The development of this compound is intrinsically linked to the broader evolution of asymmetric synthesis methodologies and the pharmaceutical industry's increasing demand for enantiomerically pure compounds. The recognition of stereochemical importance in drug development, particularly following regulatory changes in the 1990s that emphasized the need for individual enantiomer evaluation, drove research into efficient methods for producing chiral amines. This compound emerged as a significant target due to its utility as a building block for various therapeutic agents and its role in demonstrating advanced synthetic methodologies.

Research into brominated phenethylamines gained momentum through investigations into their synthetic accessibility and their potential as intermediates for more complex molecular architectures. The specific interest in the (R)-enantiomer of 1-(2-Bromophenyl)ethanamine stems from its application in the synthesis of calcimimetic agents, which are compounds that modulate calcium-sensing receptor activity. These applications have positioned the compound as an important research target and commercial product within the fine chemicals industry.

The compound's significance is further enhanced by its role in advancing asymmetric reduction methodologies. Research has demonstrated that (R)-1-(2-Bromophenyl)ethanamine can be efficiently prepared through the asymmetric reduction of corresponding oxime ethers using spiroborate catalysts, representing a significant advancement in the field of stereoselective synthesis. This methodology has been extended to various brominated phenethylamine derivatives, establishing a general approach for accessing enantiomerically enriched amines.

Contemporary research continues to explore new applications for this compound, particularly in the development of novel synthetic routes and its use as a key intermediate in pharmaceutical synthesis. The compound's versatility as a synthetic building block has led to its incorporation in various research programs focused on developing new therapeutic agents and exploring structure-activity relationships within the phenethylamine class of compounds.

Nomenclature Systems and IUPAC Designation

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming chiral organic compounds containing halogen substituents and amine functional groups. The IUPAC name for this compound is (1R)-1-(2-bromophenyl)ethanamine;hydrochloride, which provides a complete description of the molecular structure including stereochemical information and salt form designation.

The nomenclature systematically describes several key structural features: the (1R) designation specifies the absolute configuration at the chiral center using the Cahn-Ingold-Prelog system, the "1-(2-bromophenyl)" portion indicates the attachment of a 2-bromophenyl group to the first carbon of the ethylamine chain, and the "ethanamine" component describes the two-carbon amine-containing backbone. The semicolon followed by "hydrochloride" indicates that the compound exists as a salt with hydrochloric acid.

Table 2: Nomenclature and Chemical Identifiers

| Naming System | Designation | Source |

|---|---|---|

| IUPAC Name | (1R)-1-(2-bromophenyl)ethanamine;hydrochloride | |

| InChI | InChI=1S/C8H10BrN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 | |

| InChI Key | MPTGUFFHOKLEFK-FYZOBXCZSA-N | |

| SMILES | Cl.CC@HN | |

| Alternative Name | BenzeneMethanamine, 2-bromo-alpha-methyl-, hydrochloride, (R)- |

Alternative nomenclature systems provide additional perspectives on the compound's structural identity. The Chemical Abstracts Service registry system assigns the unique identifier 1187931-17-4 to this specific salt form, distinguishing it from the free base and other stereoisomers. The European Community number 821-808-7 provides regulatory identification within European chemical databases and classification systems.

The Simplified Molecular Input Line Entry System representation, Cl.CC@HN, offers a linear notation that encodes the complete molecular structure including stereochemistry. The "@" symbol within the SMILES notation specifically indicates the (R)-configuration at the chiral center, while the separate "Cl" component represents the hydrochloride counter-ion. The International Chemical Identifier system provides hierarchical structural information through both the standard InChI string and the compressed InChI Key, facilitating database searches and structural comparisons across different chemical information systems.

Contemporary chemical databases and supplier catalogues often employ multiple naming conventions simultaneously to ensure comprehensive identification and reduce ambiguity in chemical communication. The MDL number MFCD09997782 serves as an additional unique identifier within chemical inventory systems, particularly those used by chemical suppliers and research institutions. This multiplicity of naming systems reflects the compound's importance across various sectors of chemical research and commerce, ensuring accurate identification regardless of the specific nomenclature system employed by different users and institutions.

Eigenschaften

IUPAC Name |

(1R)-1-(2-bromophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTGUFFHOKLEFK-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-17-4 | |

| Record name | (1R)-1-(2-bromophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Bromination of Phenylacetic Acid Derivatives

A foundational approach involves the bromination of phenylacetic acid derivatives. Starting with 2-phenylpropionic acid, bromination using elemental bromine (Br₂) in dichloromethane at 0°C yields 2-(2-bromophenyl)propionic acid. This intermediate is subsequently converted to the corresponding amide via reaction with thionyl chloride (SOCl₂) and ammonia, followed by reduction using lithium aluminum hydride (LiAlH₄) to produce the racemic amine. Enantiomeric resolution is achieved through chiral chromatography or diastereomeric salt formation with tartaric acid.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | Br₂, CH₂Cl₂, 0°C, 1 h | 85–90 |

| Amidation | SOCl₂, NH₃, 25°C, 12 h | 78 |

| Reduction | LiAlH₄, THF, reflux, 4 h | 65 |

| Resolution | L-(+)-Tartaric acid, ethanol | 40–50* |

*The resolution step typically results in a 40–50% yield of the (R)-enantiomer.

Asymmetric Synthesis via Chiral Auxiliaries

To circumvent the inefficiencies of resolution, asymmetric synthesis routes employing chiral auxiliaries have been developed. A notable method utilizes (R)-(−)-1-(2-naphthyl)ethylamine as a chiral inducer. In this approach, 2-bromoacetophenone is condensed with the chiral auxiliary to form a Schiff base, which undergoes stereoselective reduction using sodium borohydride (NaBH₄) in acetonitrile. Hydrolysis of the auxiliary with hydrochloric acid yields the (R)-enantiomer with an enantiomeric excess (ee) >98%.

Critical Parameters:

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods using lipases or acylases offer an eco-friendly alternative. For instance, Candida antarctica lipase B (CAL-B) selectively acylates the (S)-enantiomer of 1-(2-bromophenyl)ethanamine, leaving the (R)-enantiomer unreacted. The unreacted amine is then extracted and converted to the hydrochloride salt. This method achieves 90–95% ee but requires optimization of reaction time and solvent polarity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts yields and enantioselectivity. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution rates in bromination steps, while tetrahydrofuran (THF) improves reducing agent activity. For example, NaBH₄ reductions in THF at −20°C achieve 20% higher yields compared to ethanol.

Catalytic Systems

Transition metal catalysts, such as palladium on carbon (Pd/C), facilitate hydrogenation steps in amine synthesis. However, bromine substituents necessitate milder conditions to prevent debromination. Recent advances employ iridium-based catalysts for asymmetric hydrogenation, achieving 85% ee without racemization.

Analytical Characterization

Purity and Enantiomeric Excess

High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) is the gold standard for determining ee. Typical conditions include a hexane/isopropanol mobile phase (90:10) and UV detection at 254 nm. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals at δ 1.45 ppm (CH₃) and δ 7.2–7.8 ppm (aromatic protons).

Representative HPLC Data:

| Parameter | Value |

|---|---|

| Retention time (R) | 12.4 min |

| Retention time (S) | 14.2 min |

| Resolution (Rs) | 2.5 |

Industrial-Scale Production

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(2-Bromophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction Reactions: The compound can undergo reduction reactions to form dehalogenated products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

Oxidation Reactions: Products include imines and nitriles.

Reduction Reactions: Products include dehalogenated amines.

Wissenschaftliche Forschungsanwendungen

®-1-(2-Bromophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-1-(2-Bromophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction mechanisms and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Derivatives

2-(4-Bromophenyl)ethanamine Hydrochloride

- CAS: Not explicitly listed ( refers to a compound with δH and δC NMR data).

- Structure : Bromine at the para position instead of ortho.

- NMR data (δH: 2.81–7.40 ppm; δC: 32.10–135.61) indicates distinct electronic environments compared to the ortho-substituted target compound .

(R)-1-(4-Bromophenyl)ethanamine Hydrochloride

- CAS : 2734642 (PubChem CID) .

- Structure : Bromine at the para position; same chiral center as the target compound.

- Key Differences :

(R)-1-(2-Chloro-6-fluorophenyl)ethanamine Hydrochloride

Enantiomeric Comparisons

(S)-1-(2-Bromophenyl)ethanamine Hydrochloride

Substituent Variants

(R)-1-(5-Bromothiophen-3-yl)ethanamine Hydrochloride

- CAS : 2418596-90-2 .

- Structure : Thiophene ring replaces benzene; bromine at position 3.

- Key Differences :

(R)-1-(4-Isopropylphenyl)ethanamine Hydrochloride

Multi-Halogenated Derivatives

(R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine

Data Tables

Table 1: Structural and Physicochemical Comparison

Biologische Aktivität

(R)-1-(2-Bromophenyl)ethanamine hydrochloride is a chiral compound with significant potential in medicinal chemistry due to its structural features, which include a bromine atom attached to a phenyl group and an amine group linked to an ethyl chain. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical formula: CHBrN·HCl. Its molecular structure is characterized by:

- Chirality : The presence of a chiral center makes it suitable for asymmetric synthesis.

- Functional Groups : The amine group and aromatic ring contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The compound may function as:

- Receptor Agonist/Antagonist : It can modulate receptor activity, influencing neurotransmitter systems.

- Enzyme Inhibitor : It may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

1. Antidepressant Potential

Research indicates that compounds similar to this compound exhibit antidepressant properties by affecting norepinephrine and serotonin uptake in the brain. Inhibition of these neurotransmitters can lead to mood enhancement, making it a candidate for further investigation in depression treatment.

2. Cancer Research

Studies have shown that derivatives of this compound can have cytotoxic effects on various cancer cell lines. For instance:

- Cytotoxicity : Compounds structurally related to this compound demonstrated IC values in the sub-micromolar range against human leukemia and breast cancer cell lines, indicating potent anti-cancer activity .

- Mechanism of Action : These compounds induce apoptosis through caspase activation, suggesting a potential pathway for cancer therapy .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-1-(2-Bromophenyl)ethanamine hydrochloride | Enantiomer of (R)-isomer | Potentially different biological activity |

| 7-Bromo-2,3-dihydro-1H-inden-1-amine | Bicyclic structure | Different pharmacological profile |

| (R)-1-(Thiophen-2-yl)ethanamine hydrochloride | Thiophene ring instead of bromobenzene | Different electronic properties |

Case Study 1: Antidepressant Activity

In a study evaluating the antidepressant effects of various amine derivatives, this compound was shown to significantly inhibit the uptake of norepinephrine and serotonin in synaptosomal preparations. This suggests its potential as an atypical antidepressant .

Case Study 2: Anticancer Activity

A series of experiments demonstrated that modifications to the phenyl ring could enhance the anticancer properties of related compounds. For example, substituents at specific positions on the aromatic ring were correlated with increased potency against MCF-7 breast cancer cells, where IC values were reported as low as 0.48 µM .

Q & A

Q. How can the synthesis of (R)-1-(2-Bromophenyl)ethanamine hydrochloride be optimized for high enantiomeric purity?

- Methodological Answer : A reductive amination approach using sodium borohydride (NaBH₄) under acidic conditions (e.g., HCl) is commonly employed. Yields up to 72.9% with >99% purity are achievable by controlling reaction temperature (0–5°C) and stoichiometric ratios of precursors like 2-bromoacetophenone. Post-synthesis, chiral resolution via crystallization or chromatography ensures enantiomeric purity .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store the hydrochloride salt at room temperature (RT) in airtight containers to prevent moisture absorption. For long-term storage (≥6 months), aliquot stock solutions (e.g., 10 mM in DMSO or water) and store at -80°C. Avoid repeated freeze-thaw cycles to prevent degradation .

Q. Which analytical techniques are suitable for verifying structural integrity and purity?

- Methodological Answer : Use 1H/13C NMR to confirm the aromatic bromine substitution and chiral center. Chiral HPLC (e.g., Chiralpak AD-H column) with UV detection at 254 nm resolves enantiomeric impurities. Purity (>97%) is validated via reverse-phase HPLC with a C18 column and mobile phase gradients .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and receptor interactions?

- Methodological Answer : Density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) calculates molecular electrostatic potentials and frontier orbitals, revealing binding affinity trends. Docking simulations (AutoDock Vina) model interactions with neurotransmitter receptors (e.g., serotonin receptors) by incorporating halogen-bonding effects from bromine .

Q. What strategies mitigate enantiomeric contamination during asymmetric synthesis?

- Methodological Answer : Use enantioselective catalysts (e.g., Ru-BINAP complexes) for kinetic resolution. Monitor reaction progress via polarimetry or circular dichroism (CD) . Post-synthesis, employ chiral stationary phases (CSPs) in HPLC to isolate the (R)-enantiomer, achieving enantiomeric excess (ee) >99% .

Q. How does the bromine substituent influence pharmacological activity in receptor-binding studies?

- Methodological Answer : The bromine atom enhances van der Waals interactions and halogen bonding with hydrophobic pockets in receptors (e.g., trace amine-associated receptor 1, TAAR1). Radioligand displacement assays (using ³H-labeled ligands) quantify binding affinity (Ki values), while site-directed mutagenesis identifies critical binding residues .

Q. What experimental designs address contradictions in reported biological activity data?

- Methodological Answer : Standardize assay conditions (pH, temperature, cell lines) to minimize variability. Use positive controls (e.g., known TAAR1 agonists) and orthogonal assays (e.g., cAMP accumulation vs. β-arrestin recruitment). Meta-analyses of dose-response curves (GraphPad Prism) identify outliers and validate EC50/IC50 reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.